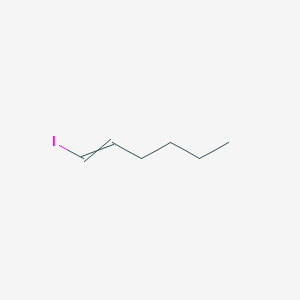

反式-1-碘-1-己烯

描述

Trans-1-Iodo-1-Hexene is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into the behavior of hexene isomers and related compounds, which can be used to infer some general characteristics of trans-1-Iodo-1-Hexene. For instance, hexene isomers are known to participate in various chemical reactions, including isomerization and catalytic processes .

Synthesis Analysis

The synthesis of trans-1-Iodo-1-Hexene is not explicitly described in the provided papers. However, similar compounds, such as trans-1,4-hexadiene, have been synthesized using transition metal catalysts like rhodium . This suggests that the synthesis of trans-1-Iodo-1-Hexene could potentially be achieved through similar catalytic methods, possibly involving halogenation reactions.

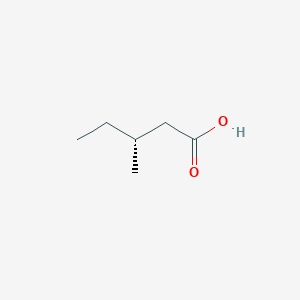

Molecular Structure Analysis

While the molecular structure of trans-1-Iodo-1-Hexene is not directly analyzed in the papers, the structure of related compounds has been studied. For example, the molecular structure of a palladium complex derived from 1-hexene has been determined using X-ray diffraction, indicating a deviation from planarity towards a tetrahedral configuration . This information can be useful in predicting the geometry around the double bond in trans-1-Iodo-1-Hexene.

Chemical Reactions Analysis

The papers discuss various chemical reactions involving hexene isomers. For instance, the isomerization of 1-hexene to trans-2-hexene and cis-2-hexene has been observed over different catalysts . Additionally, the photoisomerization of polyenes has been studied, which could be relevant to understanding the behavior of trans-1-Iodo-1-Hexene under light exposure .

Physical and Chemical Properties Analysis

The physical and chemical properties of trans-1-Iodo-1-Hexene are not directly reported in the papers. However, the properties of hexene isomers and their separation using macrocyclic hosts have been explored, indicating challenges due to their overlapping physical properties and low relative volatility . The presence of an iodine atom in trans-1-Iodo-1-Hexene would likely influence its physical properties, such as boiling point and density, compared to its non-halogenated counterparts.

科学研究应用

Specific Scientific Field

This application falls under the field of Catalysis Science & Technology .

Summary of the Application

The conversion of 1-hexene or olefins obtained by fluid catalytic cracking (FCC) to propylene via isomerization–metathesis (ISOMET) was investigated . This process uses ethylene as a cross-coupling agent .

Methods of Application or Experimental Procedures

The isomerization catalyst used in this process is Zeolite H-beta (HBEA) . The olefin metathesis (OM) catalysts were about 12 wt% molybdena, supported on zeolite beta (MoO 3 /HBEA), and γ-alumina (MoO 3 /Al 2 O 3 ) . A physical mixture of HBEA and 12MoO 3 /Al 2 O 3 catalyst was applied at 150 °C and 3 bar ethylene pressure .

Results or Outcomes

60% conversion of 1-hexene to propylene was attained . Interestingly, quantitative conversion to propylene was achieved after reactivation of the deactivated catalyst in an argon atmosphere at 550 °C . It was found that the pre-treatment of the catalyst with olefins such as ethylene before inert gas activation resulted in significant catalyst activity improvement .

2. E1 Elimination Mechanism

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

“trans-1-Iodo-1-Hexene” can be used to study the E1 elimination mechanism, which is the reverse of electrophilic addition . This mechanism begins with the departure of a leaving group and formation of a carbocation intermediate . A proton is then abstracted from an adjacent carbon, forming a new pi bond .

Methods of Application or Experimental Procedures

The E1 elimination does not occur when the leaving group is bonded to a primary carbon, unless the carbon is in the allylic or benzylic position . E1 eliminations can occur at secondary carbons . If cyclohexanol is heated with a catalytic amount of phosphoric acid, elimination of water (dehydration) results in cyclohexene as the product .

Results or Outcomes

Nonenzymatic E1 reactions can often result in a mixture of more than one alkene product . The most abundant alkene product is that which is most substituted . Nonenzymatic E1 reactions can also result in both cis and trans alkenes .

3. Proteomics Research

Specific Scientific Field

This application falls under the field of Proteomics Research .

Summary of the Application

“trans-1-Iodo-1-Hexene” is used as a biochemical for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions . This field is often used in exploring potential treatments for diseases.

Methods of Application or Experimental Procedures

The specific methods of application can vary widely depending on the specific research question being addressed. Generally, it involves the use of “trans-1-Iodo-1-Hexene” in various laboratory procedures to study the structure, function, and interactions of the proteins of an organism .

安全和危害

属性

IUPAC Name |

(E)-1-iodohex-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11I/c1-2-3-4-5-6-7/h5-6H,2-4H2,1H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUAPXMNNQGXDDV-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-1-Iodo-1-Hexene | |

CAS RN |

16644-98-7 | |

| Record name | trans-1-Iodo-1-hexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine](/img/structure/B95110.png)